molecular formula C7H3Cl2F2NO3 B1530035 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene CAS No. 1803714-82-0

1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene

Cat. No.: B1530035
CAS No.: 1803714-82-0
M. Wt: 258 g/mol
InChI Key: FYMMUVUVYJQVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene typically involves multiple steps, starting with the appropriate substituted benzene derivatives. One common method involves the following steps:

    Difluoromethylation: The addition of difluoromethoxy groups to the benzene ring.

These reactions are carried out under controlled conditions, often involving specific catalysts and reagents to ensure the desired substitution pattern and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination, difluoromethylation, and nitration processes. These processes are optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro), the compound is reactive towards electrophiles.

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly employed.

Major Products

    Electrophilic Aromatic Substitution: Products include further substituted aromatic compounds.

    Nucleophilic Substitution: Products include derivatives with different substituents replacing the chlorine atoms.

    Reduction: The major product is the corresponding amino derivative.

Scientific Research Applications

1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group, for example, can participate in redox reactions, while the difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability. The chlorine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichloro-2-nitrobenzene: Lacks the difluoromethoxy group, making it less lipophilic.

    1,4-Difluoro-2-nitrobenzene: Lacks the chlorine atoms, affecting its reactivity in nucleophilic substitution reactions.

    1,4-Dichloro-2-difluoromethoxybenzene: Lacks the nitro group, reducing its potential for redox reactions.

Uniqueness

1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene is unique due to the combination of chlorine, fluorine, and nitro groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1,4-dichloro-2-(difluoromethoxy)-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-3-2-6(15-7(10)11)4(9)1-5(3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMMUVUVYJQVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.